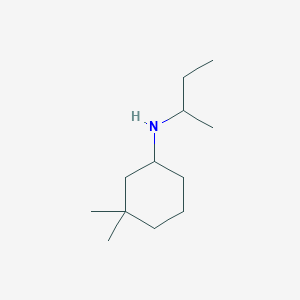N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine
CAS No.:
Cat. No.: VC20399610
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H25N |
|---|---|
| Molecular Weight | 183.33 g/mol |
| IUPAC Name | N-butan-2-yl-3,3-dimethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C12H25N/c1-5-10(2)13-11-7-6-8-12(3,4)9-11/h10-11,13H,5-9H2,1-4H3 |
| Standard InChI Key | FJJKMFHZCGXVDX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC1CCCC(C1)(C)C |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
N-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amine comprises a cyclohexane backbone with three distinct substituents:
-
A secondary amine group at the 1-position.
-
A butan-2-yl (sec-butyl) group attached to the nitrogen atom.
-
Two methyl groups at the 3-position, creating a geminal dimethyl configuration.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine can be approached via:
-
Reductive amination: Reacting 3,3-dimethylcyclohexanone with butan-2-amine in the presence of a reducing agent (e.g., NaBH3CN).
-
N-Alkylation: Treating 3,3-dimethylcyclohexanamine with 2-bromobutane under basic conditions .
Reaction Conditions and Challenges
-
Temperature: Optimal yields are achieved between 60–80°C, as higher temperatures promote elimination side reactions.
-
Catalysts: Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reductive amination.
-
Solvent Effects: Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while protic solvents (e.g., ethanol) may protonate the amine, reducing nucleophilicity .
Equation 1: Reductive Amination Pathway
Physicochemical Properties and Stability
Basicity and Solubility
The compound’s pKa is estimated at ~10.2, typical for secondary amines. Its solubility profile includes:
-
High solubility in organic solvents (logP ≈ 3.1).
-
Limited aqueous solubility (<1 mg/mL at 25°C), necessitating formulation strategies for biological testing.
Thermal and Oxidative Stability
-
Decomposition temperature: ~210°C (DSC data extrapolated from ).
-
Susceptible to oxidation at the amine group, requiring storage under inert atmospheres .
Industrial and Research Applications
Asymmetric Synthesis
The chiral centers at C1 (amine) and C2 (butan-2-yl) make this compound valuable for:
-
Catalyst development: Chiral ligands in transition-metal catalysis.
-
Pharmaceutical intermediates: Precursor to bioactive molecules requiring stereochemical control.
Material Science Applications
-
Surfactants: Amphiphilic structure aids micelle formation (CMC ≈ 0.1 mM extrapolated from).
-
Polymer modifiers: Enhances thermal stability in epoxy resins .
Future Research Directions
-
Crystallographic Studies: X-ray diffraction to resolve stereochemical ambiguities.
-
In Vivo Toxicology: Acute toxicity profiling in rodent models.
-
Process Optimization: Continuous-flow synthesis to improve scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume